1,2-Dipalmitoyl-3-succinylglycerol

Catalog No.
S600634
CAS No.
108032-13-9
M.F
C39H72O8
M. Wt
669 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-3-succinylglycerol

CAS Number

108032-13-9

Product Name

1,2-Dipalmitoyl-3-succinylglycerol

IUPAC Name

4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid

Molecular Formula

C39H72O8

Molecular Weight

669 g/mol

InChI

InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1

InChI Key

GNENAKXIVCYCIZ-PGUFJCEWSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dipalmitoyl-3-succinylglycerol, 1,2-DPSG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

As a Model Membrane System:

  • Studying membrane biophysics: Due to its well-defined structure and ability to form stable bilayer membranes, 1,2-DSG serves as a model system for studying membrane biophysical properties like fluidity, permeability, and interactions with membrane proteins. [Source: ]
  • Investigating membrane protein function: 1,2-DSG bilayers can be reconstituted with specific membrane proteins, enabling researchers to investigate their structure, function, and interactions with ligands or other molecules. [Source: ]

As a Drug Delivery Vehicle:

  • Liposome formulation: 1,2-DSG can be used to formulate liposomes, spherical vesicles with a lipid bilayer membrane capable of encapsulating drugs or other molecules. These liposomes can deliver their cargo specifically to target cells, improving drug efficacy and reducing side effects. [Source: ]
  • Targeted drug delivery: By modifying the surface of 1,2-DSG liposomes with specific ligands, researchers can achieve targeted delivery of drugs to specific cell types or tissues. [Source: ]

Other Research Applications:

  • Studying signal transduction pathways: 1,2-DSG can be used to study how signals are transmitted across cell membranes, providing insights into various cellular processes. [Source: ]
  • Developing biosensors: The unique properties of 1,2-DSG can be exploited to develop biosensors for detecting specific molecules or changes in the environment. [Source: ]

1,2-Dipalmitoyl-3-succinylglycerol is a glycerol derivative featuring two palmitic acid chains at the 1 and 2 positions and a succinyl group at the 3 position. Its chemical formula is C39H72O8C_{39}H_{72}O_8 and it has a molecular weight of approximately 668.98 g/mol. This compound is recognized for its amphipathic nature, which allows it to interact favorably with both hydrophilic and hydrophobic environments, making it significant in various biochemical applications .

Typical of glycerol derivatives:

  • Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the release of palmitic acid and succinic acid.
  • Transesterification: The compound can react with alcohols to form different esters, which can be useful in synthesizing other lipid-based compounds.
  • Phase Transition: At specific temperatures (around 32 degrees Celsius), it exhibits order-disorder transitions that can affect its solubility and dispersion characteristics in aqueous solutions .

This compound has demonstrated notable biological activities, particularly in the formation of lipid bilayers and vesicles. It exhibits surface-active properties that facilitate the creation of unilamellar vesicles, which are essential for drug delivery systems. The compound's ability to form stable dispersions in water enhances its potential as a carrier for pharmaceuticals, especially for hydrophobic drugs .

1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through several methods:

  • Direct Esterification: This involves the reaction of palmitic acid with glycerol followed by the addition of succinic anhydride or succinic acid.
  • Chemical Modification: Starting from commercially available glycerides, chemical modifications can introduce the succinyl group at the desired position.
  • Prodrug Formation: It has been used as a prodrug carrier by linking to various pharmacologically active compounds, enhancing their solubility and bioavailability .

The applications of 1,2-dipalmitoyl-3-succinylglycerol include:

  • Drug Delivery Systems: Its amphipathic nature allows it to encapsulate hydrophobic drugs effectively.
  • Vaccine Formulations: Utilized in liposomal formulations to enhance immune responses.
  • Biotechnology: Employed in studies involving membrane dynamics and interactions due to its ability to form lipid bilayers.

Studies have shown that 1,2-dipalmitoyl-3-succinylglycerol interacts favorably with various ions and molecules:

  • Protons and Divalent Cations: The compound's bilayer stability is influenced by pH and ionic strength, which affects its phase behavior and structural integrity .
  • Lipid Bilayer Dynamics: It plays a pivotal role in modulating the properties of liposome bilayers, impacting fluidity and permeability.

Several compounds share structural similarities with 1,2-dipalmitoyl-3-succinylglycerol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2-Dipalmitoyl-3-stearoyl-rac-glycerolContains stearic acid instead of succinic acidMore hydrophobic, less soluble in water
1,2-Diacyl-sn-glycerolGeneral class without specific acyl groupsLess specific functionality compared to succinyl derivative
1,3-Dipalmitoyl-2-succinylglycerolDifferent acyl positioning on glycerolVarying phase behavior and stability properties

1,2-Dipalmitoyl-3-succinylglycerol stands out due to its specific functional group arrangement that enhances its amphipathic properties and biological activity compared to other similar lipids. Its unique ability to form stable vesicles makes it particularly valuable in pharmaceutical applications.

XLogP3

14

Other CAS

108032-13-9

Wikipedia

1,2-Dipalmitoyl-3-succinylglycerol

Dates

Modify: 2023-09-13

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